molecular formula C19H17ClN2O2S2 B2809224 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide CAS No. 900019-90-1

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide

Cat. No. B2809224
CAS RN: 900019-90-1
M. Wt: 404.93
InChI Key: WHZJUJWAIATOTK-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide, often referred to as 5-CN-IBT, is an organic compound with a wide range of applications in scientific research. It is a member of the benzothiophene-2-sulfonamide family, which is a class of compounds that are used in the synthesis of various organic molecules. 5-CN-IBT is a valuable compound due to its unique properties, which allow scientists to use it in a variety of research applications.

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Anti-Inflammatory and Analgesic Properties

Benzothiazole-containing benzene sulphonamide and carboxamide: derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives: were studied as potential anti-HIV-1 agents .

Antitubercular Activity

E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives: derived from pyridine and indole were investigated for their in vitro antitubercular activity .

Other Potential Applications

Indole derivatives have also been explored for their antidiabetic, antimalarial, and anticholinesterase activities, among others .

properties

IUPAC Name

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-12-16-10-14(20)6-7-18(16)25-19(12)26(23,24)22-9-8-13-11-21-17-5-3-2-4-15(13)17/h2-7,10-11,21-22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZJUJWAIATOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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